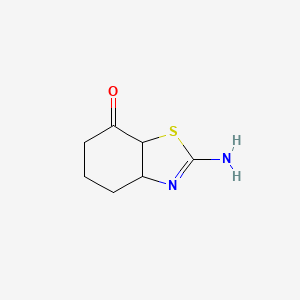
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable halogenated compound, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other proteins, and modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazole
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzoxazolone
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzimidazolone
Uniqueness
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is unique due to the presence of both nitrogen and sulfur atoms in its heterocyclic structure, which can impart distinct chemical and biological properties compared to similar compounds that contain only nitrogen or oxygen atoms.
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
2-amino-4,5,6,7a-tetrahydro-3aH-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h4,6H,1-3H2,(H2,8,9) |
Clave InChI |
IKSOLCNQGMJHJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(=O)C1)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)
![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)


![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)

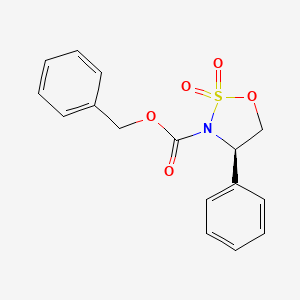
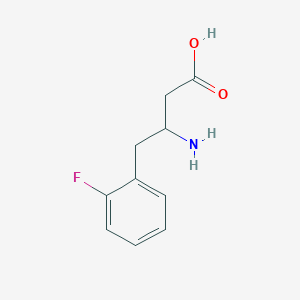
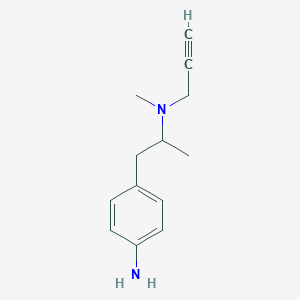
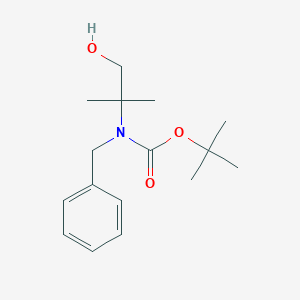
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
